molecular formula C10H21N3S B12626049 N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea CAS No. 921611-97-4

N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea

Cat. No.: B12626049
CAS No.: 921611-97-4
M. Wt: 215.36 g/mol
InChI Key: VIEGKAHDIWZWJC-QMMMGPOBSA-N
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Description

N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea typically involves the reaction of tert-butyl isothiocyanate with a pyrrolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{tert-Butyl isothiocyanate} + \text{Pyrrolidine derivative} \rightarrow \text{N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea} ]

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with enzymes and proteins involved in various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

921611-97-4

Molecular Formula

C10H21N3S

Molecular Weight

215.36 g/mol

IUPAC Name

1-tert-butyl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea

InChI

InChI=1S/C10H21N3S/c1-10(2,3)13-9(14)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H2,12,13,14)/t8-/m0/s1

InChI Key

VIEGKAHDIWZWJC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)NC(=S)NC[C@@H]1CCCN1

Canonical SMILES

CC(C)(C)NC(=S)NCC1CCCN1

Origin of Product

United States

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